Home > Products > Screening Compounds P2715 > 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine
2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine -

2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine

Catalog Number: EVT-4178652
CAS Number:
Molecular Formula: C21H25N5O3
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-{[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine is a synthetic organic compound belonging to the class of heterocyclic compounds. It has emerged as a promising candidate in drug discovery efforts, particularly in the development of antagonists for specific adenosine receptors. Its role in scientific research primarily revolves around its high affinity for the A2B adenosine receptor, making it a valuable tool for investigating the biological functions of this receptor and exploring its potential as a therapeutic target. []

Synthesis Analysis

The synthesis of 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine is achieved through a multi-step synthetic procedure. One approach involves the condensation of 7-[2-(4-methyl-1-piperazinyl)ethoxy]-5-[(tetrahydro-2H-pyran-4-yl)oxy]-3,4-dihydroquinazoline-4-ketone with 5-chloro-1,3-benzodioxolane aniline in the presence of an organic base and a condensing agent. This reaction leads to the formation of the desired compound. []

Molecular Structure Analysis

The molecular structure of 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine features a central piperazine ring linked to a pyrazine moiety on one side and a substituted oxazole ring on the other side. The oxazole ring bears a 3,4-dimethoxyphenyl group and a methyl group at the 2 and 5 positions, respectively. The combination of these structural elements contributes to the compound's specific binding affinity for the A2B adenosine receptor. []

Mechanism of Action

2-(4-{[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine acts as a potent and selective antagonist of the human A2B adenosine receptor. [] Its mechanism of action involves competitive binding to the receptor, preventing the endogenous ligand, adenosine, from activating the receptor. By blocking A2B receptor signaling, this compound modulates downstream cellular events associated with the receptor's activation, such as cAMP production and calcium mobilization. []

Applications

2-(4-{[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine is a potent and selective A2B adenosine receptor antagonist with a binding affinity (Ki) of 38 nM for the human A2B receptor. [] This high affinity and selectivity make it a valuable tool in pharmacological research, particularly in studying the role of the A2B receptor in various physiological and pathological processes.

One key area of application is in research related to Parkinson's disease and cognitive function. Studies using ASP5854, a dual antagonist for A1 and A2A adenosine receptors, demonstrate that blocking these receptors can improve motor impairments and enhance cognitive function. [] While 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine specifically targets the A2B receptor, its use in research could contribute to a broader understanding of adenosine receptor signaling in neurological disorders.

7-[2-(4-Methyl-1-piperazinyl)ethoxy]-5-[(tetrahydro-2H-pyran-4-yl)oxy]-3,4-dihydroquinazoline-4-ketone

  • Compound Description: This compound is a precursor used in the synthesis of Saracatinib, a potent inhibitor of Src kinase. []
  • Relevance: While not directly sharing the oxazole and pyrazine moieties of 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine, it exhibits structural similarity through the presence of a piperazine ring. Notably, both compounds feature this piperazine ring linked to a larger aromatic system, highlighting a potential common motif in drug design for kinase inhibition. []

Saracatinib

  • Compound Description: Saracatinib (AZD0530) is a potent and selective inhibitor of Src kinase. It demonstrates promising anticancer activity by targeting various signaling pathways involved in tumor growth and metastasis. []
  • Relevance: Saracatinib is synthesized using 7-[2-(4-Methyl-1-piperazinyl)ethoxy]-5-[(tetrahydro-2H-pyran-4-yl)oxy]-3,4-dihydroquinazoline-4-ketone, a compound that shares the piperazine ring structural feature with 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine. This suggests a possible connection between these compounds in the context of kinase inhibition and potential therapeutic applications. []

5-Chloro-1,3-benzodioxolane aniline

  • Compound Description: This compound is another precursor used in the synthesis of Saracatinib. []
  • Relevance: This compound is a building block for Saracatinib, which shares a structural similarity with 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine through the common piperazine ring motif present in their precursor compounds. []

(3R,4R)-4-((Benzo[d][1,3]dioxol-5-yl)methyl)-dihydro-3-(hydroxy(3,4-dimethoxyphenyl)methyl)furan-2(3H)-one

  • Compound Description: This compound is a podophyllotoxin derivative studied for its DNA binding interactions. [] It demonstrates binding through a groove binding mode, which may have implications for its biological activity.
  • Relevance: The compound shares the 3,4-dimethoxyphenyl substituent with 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine. This structural similarity suggests a potential shared pharmacophore for bioactivity, although the specific targets and mechanisms of action may differ. []

3-(3,4-Dimethoxyphenyl)-2-(1,3-dioxol, 3-dihydro-isoindol-2-yl)-propionic Acid Methyl Ester Hydrate

  • Compound Description: This compound serves as a precursor in the synthesis of more complex molecules. It is notably used in photocyclization reactions. []
  • Relevance: This compound, like 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine, contains the 3,4-dimethoxyphenyl moiety. This common structural feature suggests a potential shared role in their respective syntheses and possibly in their biological activity. []

8-((E)-2-(3,4-Dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002; Istradefylline)

  • Compound Description: This compound, known as KW-6002 or Istradefylline, acts as a specific adenosine A2A receptor antagonist. It shows potential for treating motor impairments in Parkinson's disease through A2A receptor antagonism. []
  • Relevance: Both KW-6002 and 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine contain a 3,4-dimethoxyphenyl group. This shared structural element highlights a possible common pharmacophore in targeting adenosine receptors, although their specific binding profiles and downstream effects may differ. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 is a novel, potent, and selective dual antagonist for adenosine A1 and A2A receptors. It exhibits promising therapeutic potential in treating Parkinson's disease and enhancing cognitive function by simultaneously targeting both adenosine receptor subtypes. []
  • Relevance: While not directly structurally analogous, ASP5854 demonstrates the importance of targeting adenosine receptors, particularly the A2A receptor, for treating neurological conditions, similar to the potential therapeutic applications of 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine if it exhibits A2A receptor activity. []

3-(3-Hydroxypropyl)-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-1-prop-2-inilpurin-2,6-dione

  • Compound Description: This compound is another adenosine A2A receptor antagonist, investigated for its potential in preventing and treating atrial fibrillation. []
  • Relevance: Like 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine, this compound targets the adenosine A2A receptor. This shared target suggests potential commonalities in their pharmacological activities, even though their structures differ beyond the shared aromatic features. []

3-(5-{2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethoxy}-3,4-dihydronaphthalen-1-yl)propanoic Acid

  • Compound Description: This compound is classified as a poorly soluble drug possessing an acidic group. Its formulation has been optimized to increase its specific surface area, improving its dissolution rate and bioavailability. []
  • Relevance: Both this compound and 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine belong to the class of 1,3-oxazole derivatives. The presence of this common heterocyclic ring structure suggests potential similarities in their physicochemical properties and potentially their biological activities. []

Properties

Product Name

2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-4-[(4-pyrazin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C21H25N5O3/c1-15-17(14-25-8-10-26(11-9-25)20-13-22-6-7-23-20)24-21(29-15)16-4-5-18(27-2)19(12-16)28-3/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

BYWFIMZAWNNJBC-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3CCN(CC3)C4=NC=CN=C4

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3CCN(CC3)C4=NC=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.